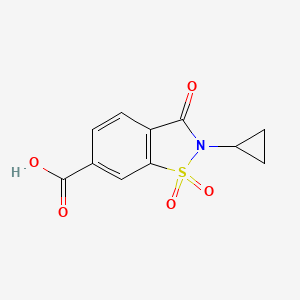

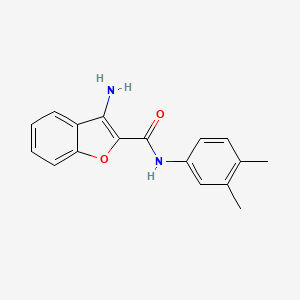

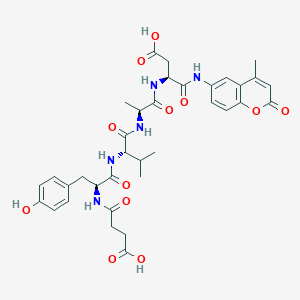

![molecular formula C8H5BrN2O B1516999 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 885276-09-5](/img/structure/B1516999.png)

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Overview

Description

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 225.04 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H5BrN2O/c9-6-1-2-8-10-7 (5-12)4-11 (8)3-6/h1-5H . The SMILES string representation is BrC1=CN2C=C (N=C2C=C1)C=O . Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Cancer Research

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and its related compounds have been extensively studied in cancer research. A key focus has been understanding its role and formation in cooked meats and its potential links to cancer. Research highlights include:

Diet and Carcinogenesis : Studies have investigated the role of compounds like this compound in dietary cancer risks. One case-control study from Uruguay highlighted the association between dietary chemicals derived from cooking red meat, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, and an increased risk of gastric cancer, suggesting the importance of dietary habits and cooking methods in carcinogenesis (De Stefani et al., 1998).

Biomonitoring and Exposure : The assessment of exposure to these compounds has been a crucial part of research. For instance, studies have used biomonitoring techniques to assess the levels of these chemicals in human samples, providing insights into the exposure levels and potential health risks associated with dietary habits (Bellamri et al., 2018).

Chemical and Biological Analysis

The chemical properties of this compound have been utilized in various analytical methods to study biological samples:

Kinetic Studies in Malignancies : The compound has been used in studies exploring cell kinetics in human malignancies. In vivo administration coupled with flow cytometry measurements has provided valuable data for understanding the proliferation of cancer cells, aiding in the development of potential therapeutic strategies (Riccardi et al., 1988).

Metabolic Studies : Metabolism of heterocyclic amines, including compounds similar to this compound, has been studied to understand their genotoxic and carcinogenic potential. This research has provided insights into the dosimetry of protein and DNA adduct formation and the differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).

Neurological Research

The compound's derivatives have also found applications in neurological research, specifically in studying neurodegenerative diseases:

- Imaging in Alzheimer's Disease : Derivatives of this compound have been synthesized for imaging beta-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These studies are crucial in understanding the disease's progression and developing potential therapeutic interventions (Cai et al., 2008).

Safety and Hazards

Mechanism of Action

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific cellular or tissue environment. These factors can influence the compound’s stability, its interactions with its targets, and its overall efficacy. For 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNOTJNQPFQCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651287 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885276-09-5 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

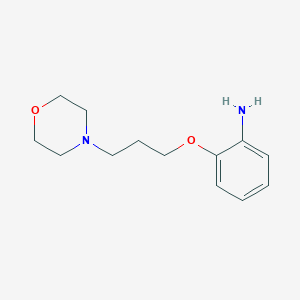

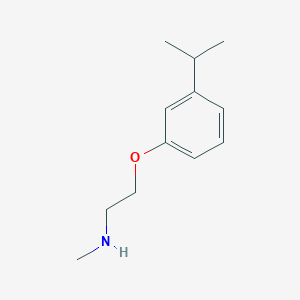

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

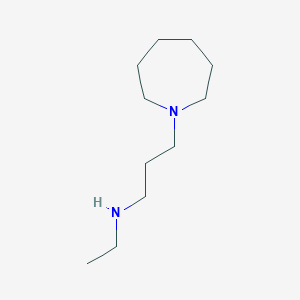

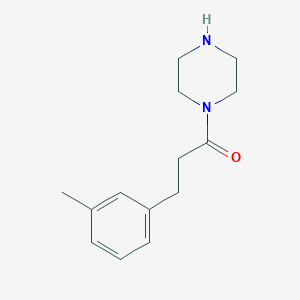

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)

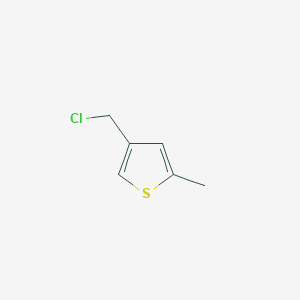

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)